Pgam1-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PGAM1-IN-2は、解糖系および様々な生合成経路において重要な役割を果たす酵素であるホスホグリセリン酸ムターゼ1(PGAM1)の強力な阻害剤です。 PGAM1は、様々な癌で過剰発現しており、癌細胞の増殖と腫瘍の増殖を促進しています . This compoundは、この酵素を阻害する上で大きな可能性を示しており、癌治療のための有望な候補となっています .

準備方法

PGAM1-IN-2の合成は、中間体化合物の調製とその後の特定の条件下での反応を含むいくつかのステップを伴います。 詳細な合成経路と反応条件は、通常、製薬会社によって所有されている機密情報です。 一般的な方法は、有機溶媒、触媒、および制御された温度と圧力条件を使用して目的の生成物を得ることを含みます .

化学反応の分析

PGAM1-IN-2は、酸化、還元、置換などの様々な化学反応を受けます。 これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性がありますが、置換反応はthis compoundの置換されたアナログを生成する可能性があります .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野における科学研究への応用について広く研究されてきました。 癌研究では、this compoundはPGAM1を標的とし、解糖系を阻害することで、様々な癌細胞株の増殖を阻害することが示されています .

科学的研究の応用

Cancer Therapy

Pgam1-IN-2 has shown promise in targeting various cancers due to the overexpression of PGAM1 in these tissues. Studies indicate that inhibiting PGAM1 can hinder tumor growth and induce apoptosis in cancer cells. For instance:

-

Case Study: Uveal Melanoma (UVM)

Research demonstrated that knockdown of PGAM1 inhibited migration and invasion in UVM cells, suggesting that this compound could serve as a therapeutic agent by targeting this pathway . -

Pancreatic Ductal Adenocarcinoma (PDAC)

Allosteric inhibitors of PGAM1, similar to this compound, were effective in preclinical models of PDAC, particularly where PGAM1 expression was high. This suggests a potential application for this compound in treating aggressive pancreatic cancers .

Neuroprotection

Research indicates that PGAM1 may also play a role in neuroprotection during ischemic events. The use of Tat-PGAM1 has been shown to protect neuronal cells from oxidative damage by modulating MAPK pathways. This suggests that this compound could potentially be explored for neuroprotective applications .

Data Tables

作用機序

PGAM1-IN-2の作用機序は、解糖系で3-ホスホグリセリン酸から2-ホスホグリセリン酸への可逆的な変換を触媒するホスホグリセリン酸ムターゼ1(PGAM1)の阻害を伴います . PGAM1を阻害することで、this compoundは解糖系を阻害し、癌細胞でのエネルギー産生と生合成を低下させます。 この阻害は最終的に癌細胞の増殖と腫瘍の増殖の減少につながります .

類似化合物との比較

PGAM1-IN-2は、その高い効力と特異性により、PGAM1阻害剤の中でユニークです。 類似の化合物には、キサントン誘導体、アントラキノン誘導体、MJE3、エピガロカテキンなどがあります . これらの化合物はPGAM1も阻害しますが、結合親和性、作用機序、治療の可能性が異なる場合があります。 This compoundは、PGAM1を標的とする有効性と癌治療への可能性により際立っています .

生物活性

Pgam1-IN-2 is a small molecule inhibitor targeting phosphoglycerate mutase 1 (PGAM1), an enzyme critical in glycolysis and various metabolic pathways. This article delves into the biological activity of this compound, exploring its effects on cancer cell metabolism, migration, and potential therapeutic applications.

Overview of PGAM1

PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), playing a pivotal role in glycolysis and the pentose phosphate pathway (PPP). Its activity is particularly pronounced in cancer cells, where it contributes to increased glycolytic flux and supports rapid cell proliferation. Inhibition of PGAM1 has been shown to alter cellular metabolism significantly, impacting the levels of key metabolites involved in energy production and biosynthesis .

This compound functions by inhibiting the enzymatic activity of PGAM1, leading to a decrease in the conversion rates of 3-PG to 2-PG. This inhibition has several downstream effects:

- Altered Metabolite Levels : Studies indicate that knockdown or inhibition of PGAM1 results in increased levels of 3-PG and decreased levels of 2-PG, disrupting normal glycolytic processes and affecting cellular energy homeostasis .

- Impact on Cancer Cell Proliferation : Inhibition by this compound has been associated with reduced proliferation rates in various cancer cell lines, including breast and lung cancers. This reduction is linked to impaired glycolytic flux and diminished biosynthetic capabilities .

Effects on Cancer Cell Migration

Recent findings suggest that PGAM1 also plays a role beyond metabolism; it is involved in cytoskeletal dynamics and cellular motility. This compound not only inhibits metabolic functions but also affects the interaction between PGAM1 and actin filaments, which are crucial for cancer cell migration. Specifically, studies show that PGAM1 interacts with α-smooth muscle actin (ACTA2), facilitating cancer cell migration independent of its metabolic functions .

Table 1: Summary of Research Findings on this compound

| Study | Cell Type | Key Findings | Impact |

|---|---|---|---|

| Hitosugi et al. (2012) | Lung Cancer (H1299) | Knockdown of PGAM1 led to increased 3-PG levels and decreased proliferation | Supports role of PGAM1 in cancer growth |

| Zhang et al. (2023) | Breast Cancer | This compound inhibited migration via disruption of PGAM1-ACTA2 interaction | Highlights non-metabolic role in metastasis |

| Durany et al. (2000) | Prostate Cancer | Inhibition resulted in reduced dNTP pool and impaired DNA repair mechanisms | Suggests potential for combination therapies |

Potential Therapeutic Applications

Given its dual role in metabolic regulation and cell motility, this compound presents a promising therapeutic avenue for targeting aggressive cancers. The inhibition of PGAM1 could be particularly beneficial in combination with other treatments aimed at enhancing the efficacy against tumors characterized by high glycolytic activity.

特性

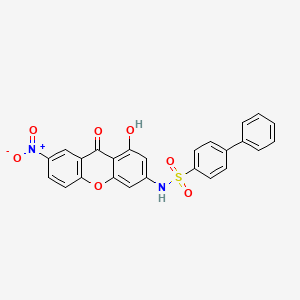

IUPAC Name |

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBFEAYMCMDULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。